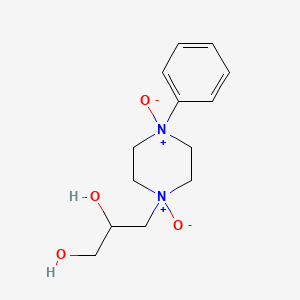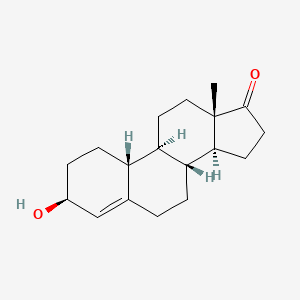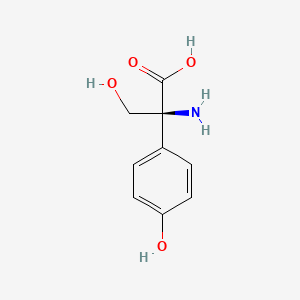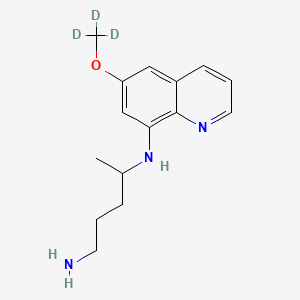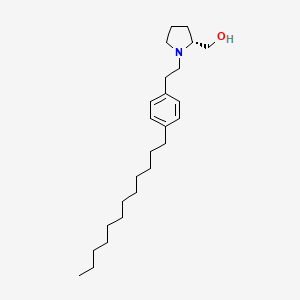
RB-042 HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Analyse Des Réactions Chimiques
RB-042 hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include hydrochloric acid, which reacts with rubidium to form rubidium chloride and hydrogen gas . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
RB-042 hydrochloride has a wide range of scientific research applications. It is primarily used as a sphingosine kinase inhibitor, which makes it valuable in studies related to cell signaling and cancer research .
Mécanisme D'action
The mechanism of action of RB-042 hydrochloride involves its inhibition of sphingosine kinase, an enzyme that plays a crucial role in the sphingolipid signaling pathway . By inhibiting this enzyme, RB-042 hydrochloride can modulate various cellular processes, including cell growth, differentiation, and apoptosis. The molecular targets and pathways involved in its mechanism of action are primarily related to sphingolipid metabolism and signaling .
Comparaison Avec Des Composés Similaires
RB-042 hydrochloride can be compared with other sphingosine kinase inhibitors, such as FTY720 and SKI-II . While all these compounds share the common feature of inhibiting sphingosine kinase, RB-042 hydrochloride is unique in its specific chemical structure and potency. Other similar compounds include sphingosine-1-phosphate receptor modulators, which also target the sphingolipid signaling pathway but through different mechanisms .
Propriétés
Formule moléculaire |
C25H43NO |
|---|---|
Poids moléculaire |
373.6 g/mol |
Nom IUPAC |
[(2R)-1-[2-(4-dodecylphenyl)ethyl]pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C25H43NO/c1-2-3-4-5-6-7-8-9-10-11-13-23-15-17-24(18-16-23)19-21-26-20-12-14-25(26)22-27/h15-18,25,27H,2-14,19-22H2,1H3/t25-/m1/s1 |
Clé InChI |
PNEOFQRNMJSTMT-RUZDIDTESA-N |
SMILES isomérique |
CCCCCCCCCCCCC1=CC=C(C=C1)CCN2CCC[C@@H]2CO |
SMILES canonique |
CCCCCCCCCCCCC1=CC=C(C=C1)CCN2CCCC2CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Morpholinobenzo[d]thiazole-5-carboxylic acid](/img/structure/B13439082.png)

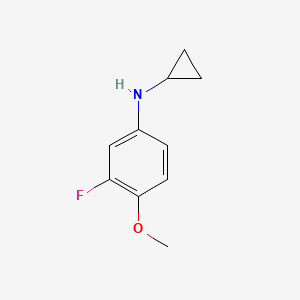


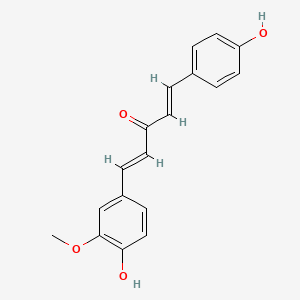
![6-[4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-3-(oxan-4-yl)-7H-imidazo[1,5-a]pyrazin-8-one](/img/structure/B13439108.png)
![(2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine](/img/structure/B13439112.png)
